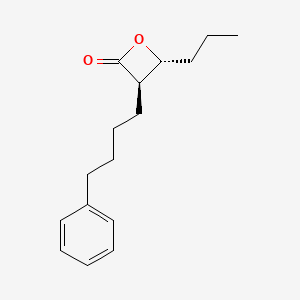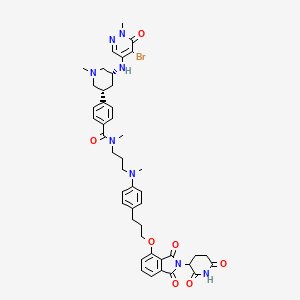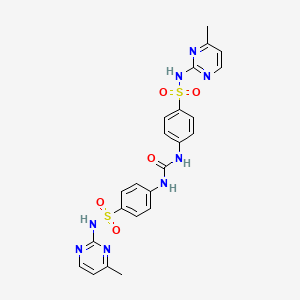
HDAC6 degrader 9c
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HDAC6 degrader 9c, also known as dHDAC6 9c, is a bifunctional molecule that selectively degrades HDAC6 by conjugating a non-selective HDAC inhibitor to a thalidomide-type E3 ligase ligand. This process causes degradation of HDAC6 in a dose dependent manner and upregulation of acetylated α-tubulin.
Aplicaciones Científicas De Investigación
1. Cellular Processes and Protein Stability
HDAC6 degraders like 9c play a crucial role in various cellular processes. They are involved in aggresome formation, protein stability, and cell motility. The degraders are particularly useful for studying the function of HDAC6 and its multiple domains, which cannot be fully explored using selective inhibitors alone. Genetic methods like CRISPR-CAS9 and siRNA/shRNA have been employed to elucidate HDAC6's nonenzymatic functions, but these methods have limitations. HDAC6 degraders overcome these limitations by enabling the removal of the entire protein in cells, offering insights into HDAC6-related cellular pathways (Yang et al., 2020).
2. Anti-Myeloma Activity
HDAC6 degraders have shown potent anti-proliferation activity in multiple myeloma cells. By employing the proteolysis targeting chimera (PROTAC) strategy, researchers have developed a new generation of multi-functional HDAC6 degraders. These degraders not only exhibit improved potency and selectivity for the degradation of HDAC6 but also synergize with HDAC6 degradation to hinder the growth of multiple myeloma cells, offering a new therapeutic avenue in cancer treatment (Wu et al., 2019).
3. Inflammation and NLRP3 Inflammasome
HDAC6 degraders are being explored for their potential in treating inflammatory disorders. One study demonstrated that an HDAC6 degrader attenuated NLRP3 inflammasome activation in LPS-induced mice. This finding suggests that targeting HDAC6 could be a novel strategy for treating NLRP3 inflammasome-associated diseases, which are a significant factor in many inflammatory conditions (Cao et al., 2021).
4. Development of Non-Hydroxamate Degraders
Innovative research has led to the development of the first non-hydroxamate selective HDAC6 degraders. This new class of degraders is based on a difluoromethyl-1,3,4-oxadiazole warhead and represents a significant advancement in the targeted degradation of HDAC6 for treating HDAC6-driven diseases (Keuler et al., 2022).
5. Potential in Cancer Therapy
HDAC6 degraders have shown promising antileukemic activity. Through the PROTAC technology, selective degradation of HDAC6 in leukemia cell lines has been achieved. This selective degradation leads to significant antiproliferative activity and apoptosis induction in myeloid leukemia cell lines, highlighting the potential of HDAC6 degraders in cancer therapy (Sinatra et al., 2022).
Propiedades
Número CAS |
2235382-05-3 |
|---|---|
Nombre del producto |
HDAC6 degrader 9c |
Fórmula molecular |
C37H45N9O10 |
Peso molecular |
775.82 |
Nombre IUPAC |
N-[(Z)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C37H45N9O10/c47-31-15-14-30(35(50)40-31)46-36(51)28-6-5-7-29(34(28)37(46)52)38-23-26-24-45(44-41-26)16-17-54-18-19-55-20-21-56-27-12-10-25(11-13-27)22-39-42-32(48)8-3-1-2-4-9-33(49)43-53/h5-7,10-13,22,24,30,38,53H,1-4,8-9,14-21,23H2,(H,42,48)(H,43,49)(H,40,47,50)/b39-22- |
Clave InChI |
MHILTYZXXFOWJH-WVKHYPTHSA-N |
SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CN(N=N4)CCOCCOCCOC5=CC=C(C=C5)C=NNC(=O)CCCCCCC(=O)NO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HDAC6 degrader 9c, dHDAC6 9c |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)

![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)

![2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide](/img/structure/B607853.png)
![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B607855.png)


![2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B607863.png)


